molecular formula C8H8ClNO2 B8765522 4-CHLORO-2-ETHYL-1-NITROBENZENE

4-CHLORO-2-ETHYL-1-NITROBENZENE

Cat. No.: B8765522
M. Wt: 185.61 g/mol
InChI Key: ZWKMZAZHKGXPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Halogenated Nitrobenzene (B124822) Compounds in Organic Synthesis

Halogenated nitrobenzene compounds are a class of organic molecules that feature a benzene (B151609) ring substituted with at least one halogen atom and one nitro group. These compounds are significant in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. who.int Their importance stems from the reactivity conferred by the combination of the electron-withdrawing nitro group and the halogen substituent.

The nitro group is a strong deactivating group, meaning it reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. quora.com Conversely, this electron deficiency facilitates nucleophilic aromatic substitution, where the halogen atom can be displaced by a variety of nucleophiles. This reactivity is a cornerstone of their utility in synthetic chemistry.

Halogenated nitroaromatic compounds are key intermediates in the production of dyes, pigments, and other colorants. who.int For instance, 2-chloronitrobenzene is a crucial precursor in the synthesis of various colorants. who.int Furthermore, the reduction of the nitro group to an amino group provides a pathway to anilines, which are themselves important industrial chemicals and starting materials for pharmaceuticals, herbicides, and rubber processing chemicals. numberanalytics.comwikipedia.org For example, 4-chloroaniline (B138754) is a known metabolite of 1-chloro-4-nitrobenzene (B41953) and is a significant industrial chemical. wikipedia.orgca.gov The specific positioning of the halogen and nitro groups on the benzene ring allows for regioselective synthesis, enabling chemists to construct complex molecules with a high degree of control.

Significance of 4-CHLORO-2-ETHYL-1-NITROBENZENE within Nitroaromatic Chemical Research

This compound, with the chemical formula C8H8ClNO2, is a member of the halogenated nitroaromatic family. chemspider.comnih.gov Its specific substitution pattern—a chloro group, an ethyl group, and a nitro group on a benzene ring—makes it a subject of interest in chemical research. The interplay of these three distinct functional groups provides a unique platform for studying reaction mechanisms and developing new synthetic methodologies.

Research into compounds like this compound contributes to a deeper understanding of how different substituents on an aromatic ring influence each other's reactivity. The presence of the ethyl group, an electron-donating group, in conjunction with the electron-withdrawing chloro and nitro groups, creates a nuanced electronic environment on the benzene ring. This complexity allows researchers to explore the subtleties of electrophilic and nucleophilic aromatic substitution reactions.

While specific, large-scale industrial applications of this compound are not as widely documented as those for simpler chloronitrobenzenes, its value lies in its role as a model compound and a potential intermediate in the synthesis of more specialized chemicals. Its derivatives could find use in areas where fine-tuning of electronic and steric properties is crucial, such as in the development of new pharmaceutical agents or advanced materials.

Structural Features and their Influence on Reactivity

The reactivity of this compound is directly governed by the nature and positioning of its three substituents on the benzene ring. The spatial arrangement and electronic properties of the chloro, ethyl, and nitro groups dictate the molecule's chemical behavior.

PropertyValue
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
IUPAC Name1-chloro-2-ethyl-4-nitrobenzene (B3268797)
CAS Number49709-31-1
Data sourced from PubChem. nih.gov

Electronic Effects of Chloro, Ethyl, and Nitro Substituents

The electronic influence of each substituent on the aromatic ring is a combination of inductive and resonance effects. numberanalytics.com

Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group, exerting both a negative inductive effect (-I) and a negative resonance effect (-M or -R). quora.com The nitrogen atom, being bonded to two highly electronegative oxygen atoms, strongly pulls electron density away from the benzene ring through the sigma bond (inductive effect). umd.edu Additionally, the nitro group can delocalize the pi electrons of the ring onto itself through resonance, further decreasing the ring's electron density, particularly at the ortho and para positions relative to the nitro group. quora.com This deactivation makes the ring less reactive towards electrophilic attack. quora.comnumberanalytics.com

Ethyl Group (-CH2CH3): Alkyl groups, such as the ethyl group, are electron-donating groups. numberanalytics.com They exert a positive inductive effect (+I), pushing electron density into the benzene ring through the sigma bond. umd.edu This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution. numberanalytics.com Alkyl groups are ortho, para-directing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

4-chloro-2-ethyl-1-nitrobenzene

InChI

InChI=1S/C8H8ClNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2H2,1H3

InChI Key

ZWKMZAZHKGXPBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Iii. Chemical Reactivity and Transformation Pathways

Reactivity of the Nitro Group

The nitro group (NO₂) is a strong electron-withdrawing group that significantly influences the molecule's reactivity, particularly through its reduction to various other nitrogen-containing functional groups.

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis. For 4-chloro-2-ethyl-1-nitrobenzene, this reduction can yield 4-chloro-2-ethylaniline (B151697) or the intermediate N-(4-chloro-2-ethylphenyl)hydroxylamine. This process involves the transfer of six electrons to the nitro group to form the amine.

The reduction proceeds in a stepwise manner, typically through nitroso and hydroxylamine (B1172632) intermediates. While the final amine product is the most stable, the hydroxylamine intermediate can sometimes be isolated under carefully controlled reaction conditions.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. This process involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. Common catalysts include palladium, platinum, and nickel.

Two primary mechanistic pathways are generally considered for the hydrogenation of nitroarenes:

Direct Pathway: This route involves the sequential addition of hydrogen to the nitro group, leading to the formation of a nitroso intermediate, followed by a hydroxylamine intermediate, which is then further reduced to the corresponding amine.

Condensation Pathway: In this mechanism, the intermediate nitrosoarene and hydroxylamine can condense to form an azoxy compound. This azoxy species is then successively reduced to an azo compound, a hydrazo compound, and finally cleaved to form the two molecules of the amine.

The specific pathway and the efficiency of the reaction can be influenced by factors such as the choice of catalyst, solvent, temperature, and pressure. For substituted nitrobenzenes like this compound, care must be taken to avoid side reactions, such as dehalogenation (loss of the chloro group), which can occur with certain catalysts like palladium.

A variety of metals can be used in acidic or neutral media to achieve the reduction of the nitro group. These methods are often cost-effective and provide good yields. For a compound like this compound, this approach can selectively reduce the nitro group without affecting the chloro substituent.

A study on the reduction of the closely related 4-chloronitrobenzene demonstrated that it followed pseudo-first-order kinetics when reduced by Fe(II) in the presence of goethite, yielding 4-chloroaniline (B138754) researchgate.net. This suggests a similar reactivity pattern for this compound.

Below is a table summarizing common metal-based reagents used for this transformation.

ReagentConditionsProduct(s)Notes
Iron (Fe)Acidic (e.g., HCl, Acetic Acid)AmineA classic and widely used method known as the Béchamp reduction.
Tin (Sn)Acidic (e.g., HCl)AmineEffective but can be more expensive than iron.
Zinc (Zn)Acidic, Basic, or NeutralAmine or HydroxylamineThe product can be controlled by the pH of the reaction medium.
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous solutionAmineA mild reducing agent.
Tin(II) Chloride (SnCl₂)AcidicAmineA common laboratory-scale reagent.

The photochemical behavior of nitroaromatic compounds is complex and can lead to various transformations. Studies on chloronitrobenzenes have shown that upon irradiation with UV light, the electrochemically generated radical anions of these compounds can undergo dechlorination ox.ac.uk. The reactivity and the specific outcome can depend on the wavelength of light used and the substitution pattern on the aromatic ring ox.ac.uk.

In other research, it was observed that while chloronitrobenzenes are generally stable to photolysis in benzene (B151609), they can be slowly reduced to nitrobenzene (B124822) when irradiated in a hydrogen-donating solvent like ethanol rsc.org. This suggests that under certain photolytic conditions, this compound might undergo reductive dechlorination or reduction of the nitro group.

Reduction Reactions to Amines and Hydroxylamines

Reactivity of the Chloro Group

The chloro group on the aromatic ring is generally unreactive towards nucleophiles unless activated by strong electron-withdrawing groups.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex libretexts.org. The aromaticity of the ring is then restored by the departure of the leaving group.

For the SNAr reaction to occur at a significant rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group libretexts.orglibretexts.org. These groups stabilize the negative charge of the Meisenheimer complex through resonance.

In the case of this compound, the nitro group is located meta to the chloro group. A substituent in the meta position cannot delocalize the negative charge of the intermediate via resonance libretexts.org. Furthermore, the ethyl group at the 2-position is a weak electron-donating group, which slightly deactivates the ring towards nucleophilic attack. Consequently, this compound is expected to be relatively unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. Harsh reaction conditions, such as high temperatures and pressures, would likely be required to force the displacement of the chlorine atom by a nucleophile.

Metal-Catalyzed Coupling Reactions (e.g., cross-coupling with boronic acids)

The chlorine atom on the aromatic ring can also participate in various metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide, is a powerful method for forming carbon-carbon bonds. libretexts.orgmdpi.com In this context, this compound can be coupled with an aryl or vinyl boronic acid to produce biphenyl (B1667301) or styrene derivatives, respectively. mdpi.com This reaction typically involves a Pd(0) catalyst, a phosphine ligand, and a base. libretexts.orgmdpi.com The general catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 3: Example of a Suzuki-Miyaura Coupling Reaction

Reactant Coupling Partner Catalyst System Product
This compound Phenylboronic Acid Pd(PPh₃)₄, Base (e.g., K₂CO₃) 2-Ethyl-4-nitro-1,1'-biphenyl

Reactivity of the Ethyl Group

The ethyl side chain offers additional sites for chemical modification, primarily at the benzylic position (the carbon atom directly attached to the benzene ring). The proximity of the aromatic ring stabilizes intermediates formed at this position, enhancing its reactivity. libretexts.org

Alkyl groups attached to an aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents, provided the benzylic carbon has at least one hydrogen atom. libretexts.orglibretexts.org Treatment of this compound with reagents such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid would result in the oxidation of the ethyl group to a carboxylic acid group. This reaction proceeds while leaving the aromatic ring intact, yielding 5-chloro-2-nitrobenzoic acid. msu.edu This transformation is a common strategy for introducing a carboxyl group onto an aromatic ring.

The benzylic hydrogens of the ethyl group are susceptible to free-radical halogenation. themasterchemistry.com Under conditions that favor radical formation, such as exposure to UV light or the use of a radical initiator like N-bromosuccinimide (NBS), the ethyl group can be selectively halogenated at the benzylic position. libretexts.org This reaction would produce 4-chloro-2-(1-bromoethyl)-1-nitrobenzene. The resulting benzylic halide is significantly more reactive than a typical alkyl halide in nucleophilic substitution reactions, providing a gateway to further functionalization of the side chain. themasterchemistry.com

Overall Reaction Pathways and Product Diversification

The presence of multiple reactive sites on this compound allows for a high degree of product diversification. By carefully selecting reagents and reaction conditions, chemists can target a specific functional group for transformation.

Sequential SNAr and Side-Chain Modification: One could first perform a nucleophilic aromatic substitution to replace the chlorine and then modify the ethyl side chain. For example, reacting this compound with sodium methoxide (B1231860) yields 2-ethyl-4-methoxy-1-nitrobenzene. Subsequent benzylic bromination followed by another nucleophilic substitution could introduce a variety of functionalities onto the side chain.

Side-Chain Modification followed by Ring Functionalization: Alternatively, the ethyl group could be oxidized first to a carboxylic acid. The resulting 5-chloro-2-nitrobenzoic acid could then undergo nucleophilic substitution of the chlorine atom.

Reduction of the Nitro Group: A further dimension of reactivity involves the reduction of the nitro group to an amine. This transformation, typically achieved through catalytic hydrogenation or using metals in acidic media, converts the electron-withdrawing nitro group into an electron-donating amino group. This change fundamentally alters the reactivity of the aromatic ring, deactivating it towards nucleophilic substitution but strongly activating it for electrophilic aromatic substitution.

This strategic, multi-faceted reactivity makes this compound a valuable building block in organic synthesis, enabling the construction of a wide array of complex, functionalized aromatic compounds.

Iv. Mechanistic and Kinetic Investigations

Elucidation of Reaction Mechanisms

The chemical behavior of 4-chloro-2-ethyl-1-nitrobenzene is dictated by the interplay of its constituent functional groups and the aromatic ring. Understanding the mechanisms of its reactions is fundamental to predicting its reactivity and the formation of various products.

Electrophilic aromatic substitution is a cornerstone of benzene (B151609) chemistry. The mechanism for these reactions typically involves two main steps. lumenlearning.com Initially, the electrophile attacks the electron-rich π system of the benzene ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. lumenlearning.combyjus.com In this intermediate, one carbon atom is sp³-hybridized, disrupting the aromaticity of the ring. byjus.com The positive charge is delocalized across the remaining sp²-hybridized carbon atoms, primarily at the ortho and para positions relative to the point of electrophilic attack. uci.edu The reaction concludes with the removal of a proton from the sp³-hybridized carbon by a Lewis base, which restores the aromatic system. byjus.comlibretexts.org

The reduction pathway often involves the formation of several key intermediates, including nitroso and hydroxylamine (B1172632) species. nih.govnih.gov One proposed mechanism, based on the electrochemical reduction of nitrobenzene (B124822), suggests two competing pathways: a direct route and an indirect or "condensation" route. rsc.org The direct pathway involves the sequential hydrogenation of the nitro group to nitrosobenzene (B162901), then to a phenylhydroxylamine intermediate, which is further reduced to aniline (B41778). rsc.orgorientjchem.org The indirect pathway involves the condensation of nitrosobenzene with phenylhydroxylamine to form azoxybenzene, which is then successively reduced to azobenzene, hydrazobenzene, and finally aniline. orientjchem.org

The specific mechanism can be influenced by the reaction conditions and the catalyst used. For instance, studies on non-noble metal catalysts like nickel suggest a pathway involving the initial dissociation of the N-O bonds of the nitro group. rsc.org

Aryl halides like this compound are generally unreactive towards nucleophilic substitution under normal conditions. vedantu.com However, the presence of strong electron-withdrawing groups, such as a nitro group, at positions ortho or para to the halogen, significantly activates the ring for nucleophilic aromatic substitution (SNAr). brainly.indoubtnut.comlibretexts.org

This reaction proceeds via a two-step addition-elimination mechanism. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. vedantu.comdoubtnut.com The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitro group, which provides significant stabilization. doubtnut.comlibretexts.org In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. vedantu.comlibretexts.org The rate of this substitution is enhanced by the stabilization of the intermediate carbanion. doubtnut.com

Kinetic Studies of Key Reactions

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, offering a deeper understanding of the underlying mechanisms.

The kinetics of the catalytic hydrogenation of nitroaromatics are complex and depend on several factors, including the structure of the nitroaromatic compound, the nature of the catalyst, the solvent, and the reaction conditions such as temperature and hydrogen pressure. uctm.eduaidic.it The reaction rate can be influenced by the adsorption of reactants, intermediates, and products onto the catalyst surface. uctm.edu

For instance, studies on the hydrogenation of various nitroaromatic compounds have shown that the reaction rate can decrease in the presence of the resulting amine product, which may adsorb more strongly to the catalyst surface and inhibit the reaction. uctm.edu

The choice of catalyst and reaction conditions has a profound impact on the rate and selectivity of nitroaromatic hydrogenation. A wide range of catalysts, including those based on precious metals like platinum (Pt) and palladium (Pd), as well as non-noble metals like nickel (Ni), have been investigated. rsc.orguctm.eduaidic.it

The rate of hydrogenation is generally higher with platinum group metal catalysts compared to Raney-type nickel catalysts. aidic.it The catalyst support can also play a crucial role. Bimetallic catalysts, such as Pd-Pt or Pd-Ni, can exhibit enhanced activity and selectivity compared to their monometallic counterparts. uctm.eduaidic.it

Reaction conditions such as hydrogen pressure and the presence of additives can also dramatically affect the reaction outcome. For example, in the hydrogenation of nitroarenes to N-arylhydroxylamines using a supported platinum catalyst, increasing the hydrogen pressure was found to significantly increase the yield of the hydroxylamine intermediate. ed.ac.uk The use of additives, like certain amines, can further enhance selectivity. ed.ac.uk The solvent system is another critical parameter, with different solvents potentially leading to variations in reaction rates and product distributions. acs.org

Below is a table summarizing the influence of different catalysts on the hydrogenation of nitroaromatics based on findings from various studies.

Catalyst SystemSubstrate(s)Key Findings on Rate and Selectivity
Pd and Pd-Pt on various carriers Nitrobenzene, Nitrophenols, NitroanilinesThe reaction rate decreased in the order: nitrobenzene > nitroanilines > nitrophenols. The presence of the amine product can decrease the reaction rate. uctm.edu
Monometallic Ni-HPS NitrobenzeneFormation of significant amounts of nitrosobenzene and phenylhydroxylamine intermediates was observed. aidic.it
Bimetallic Pd-Ni-HPS NitrobenzeneShowed direct formation of aniline with a higher reaction rate compared to the monometallic Ni catalyst. aidic.it
Supported Pt nanoparticle catalyst NitroarenesIncreased hydrogen pressure and the addition of an amine additive (TMEDA) significantly increased the selective formation of N-arylhydroxylamines. ed.ac.uk
Air-stable manganese catalyst NitroarenesEffective for the hydrogenation of a broad range of nitroarenes to anilines under relatively mild conditions. acs.org
Non-noble metals (e.g., Ni) NitrobenzeneThe mechanism differs from noble metals, with the dissociation of N-O bonds being a key feature. rsc.org

Nitration Kinetics of Chlorobenzene (B131634) Derivatives

The nitration of chlorobenzene and its derivatives is a classic example of an electrophilic aromatic substitution reaction. The reaction kinetics are significantly influenced by the nature and position of the substituents on the benzene ring. While specific kinetic data for the nitration of 2-ethylchlorobenzene to yield this compound is not extensively documented, the principles can be understood by examining the nitration of chlorobenzene and ethylbenzene (B125841).

The nitration of chlorobenzene with concentrated mixed acids (a mixture of nitric acid and sulfuric acid) is a rapid and highly exothermic process. researchgate.net The reaction is known to face considerable mass transfer resistance and challenges with heat transfer rates in conventional batch reactors. researchgate.net To obtain accurate kinetic parameters, studies have been conducted using continuous-flow microreactor systems, which enhance heat and mass transfer. researchgate.net For chlorobenzene nitration, the reaction is generally considered to follow second-order kinetics, being first-order with respect to both the aromatic compound and the nitrating agent. researchgate.net

The presence of the ethyl group on the chlorobenzene ring, as in 2-ethylchlorobenzene, would be expected to influence the rate of nitration. The ethyl group is an activating group, meaning it increases the electron density of the aromatic ring through a positive inductive effect (+I), making it more susceptible to electrophilic attack. This activation would likely lead to a faster nitration rate compared to unsubstituted chlorobenzene.

The directing effects of the substituents are also crucial. The ethyl group is ortho, para-directing, and the chloro group is also ortho, para-directing. In 2-ethylchlorobenzene, the incoming nitro group would be directed to positions ortho and para to both substituents. The formation of this compound indicates that nitration occurs at the position para to the chloro group and ortho to the ethyl group.

A study on the nitration of ethylbenzene with nitric acid on silica (B1680970) gel showed that the reaction proceeds smoothly at room temperature to yield a mixture of nitrated products. The conditions for such reactions, including the amount of nitric acid and silica gel, can be optimized to achieve high yields.

ReactantNitrating AgentConditionsKey Findings
ChlorobenzeneConcentrated HNO3/H2SO4Continuous-flow microreactorFast, exothermic, second-order kinetics. researchgate.net
Ethylbenzene69% HNO3 on Silica GelRoom TemperatureSmooth reaction, high yield of nitrated products.

Reaction Rate Determinations for Substitution Processes

The this compound molecule is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group, particularly ortho to the chlorine atom, significantly activates the benzene ring towards nucleophilic attack. This activation facilitates the displacement of the chloride ion by a nucleophile.

The general mechanism for an SNAr reaction involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the nitro group.

Departure of the leaving group: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The rate of SNAr reactions is influenced by several factors:

The nature of the leaving group: The rate of substitution depends on the ability of the leaving group to depart.

The strength of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

The nature and position of electron-withdrawing groups: The presence of strong electron-withdrawing groups, such as the nitro group, ortho or para to the leaving group is crucial for the stabilization of the Meisenheimer complex and thus for the reaction to proceed at a reasonable rate. quora.com

In the case of this compound, the nitro group is ortho to the chloro substituent. This positioning is highly effective in stabilizing the negative charge of the Meisenheimer complex through resonance, thereby increasing the rate of nucleophilic substitution. The ethyl group, being electron-donating, has a deactivating effect on nucleophilic substitution. However, the powerful activating effect of the ortho-nitro group is generally dominant.

An example of a substitution reaction is the synthesis of N-ethyl-4-chloro-2-nitro-aniline from 2,5-dichloro-nitrobenzene and ethylamine (B1201723). This reaction proceeds via nucleophilic aromatic substitution where an ethylamino group displaces one of the chlorine atoms.

SubstrateNucleophileKey Factors Influencing Rate
Chloronitrobenzene derivativesVarious nucleophilesPosition and number of nitro groups, strength of the nucleophile, nature of the leaving group.
2,5-dichloro-nitrobenzeneEthylamineThe electron-withdrawing nitro group activates the ring to nucleophilic attack.

V. Theoretical and Computational Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT applications for a molecule like 4-chloro-2-ethyl-1-nitrobenzene would focus on understanding its fundamental properties, including its geometry, electronic distribution, and reactivity.

A primary application of DFT is geometry optimization, a process that calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles between the constituent atoms.

In a typical study, a method like B3LYP with a basis set such as 6-311++G(d,p) would be used to perform the optimization. The inclusion of electron-withdrawing groups (nitro and chloro) and an electron-donating group (ethyl) on the benzene (B151609) ring is expected to cause slight distortions in the planarity of the ring and specific changes in bond lengths. For instance, studies on the related compound 1,2,3-trichloro-4-nitrobenzene have shown that the presence of nitro and chloro substituents leads to an increase in the C-Cl bond lengths due to electronic effects. A similar analysis for this compound would predict the C-Cl, C-N, and C-C bond lengths, providing a detailed structural model.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for an Analogous Substituted Nitrobenzene (B124822) (Note: This data is for 1,2,3-trichloro-4-nitrobenzene and serves as an example of the parameters that would be calculated for this compound.)

ParameterBondCalculated Value (Å or °)
Bond LengthC1-Cl71.738 Å
Bond LengthC2-Cl81.735 Å
Bond LengthC3-Cl91.730 Å
Bond AngleC2-C1-C6121.5 °
Bond AngleC1-C2-C3118.9 °
Bond AngleN10-C4-C5119.2 °

Data sourced from a DFT study on 1,2,3-trichloro-4-nitrobenzene. A similar table would be generated for this compound to present its optimized structural data.

DFT is instrumental in mapping the electronic landscape of a molecule. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity, stability, and electronic properties.

For this compound, the HOMO is expected to be localized primarily on the ethyl-substituted benzene ring, which is the more electron-rich portion of the molecule. Conversely, the LUMO would likely be centered on the electron-withdrawing nitro group. A small HOMO-LUMO gap would suggest higher chemical reactivity. These calculations also inform predictions of electrophilic and nucleophilic attack sites through analysis of the molecular electrostatic potential (MESP), where regions of negative potential (in red/yellow) are susceptible to electrophilic attack and regions of positive potential (in blue) are prone to nucleophilic attack.

This compound is synthesized via the nitration of 1-chloro-3-ethylbenzene (B1584093). The directing effects of the existing chloro and ethyl substituents determine the position of the incoming nitro group. The ethyl group is an ortho-, para-director, activating the ring, while the chloro group is also an ortho-, para-director but is deactivating. DFT calculations can provide profound insights into the regioselectivity of this reaction.

By modeling the reaction intermediates for nitration at all possible positions on the 1-chloro-3-ethylbenzene ring, chemists can calculate the activation energies for each pathway. The pathway with the lowest activation energy corresponds to the major product. The formation of this compound is favored because the C2 and C4 positions are sterically accessible and electronically activated by the ethyl group. DFT calculations would quantify this preference, confirming why nitration occurs predominantly at the C2 position (ortho to the ethyl group) and C4 position (para to the ethyl group) relative to other possible isomers.

Quantum Chemical Calculations of Electronic Properties

Beyond DFT, other quantum chemical methods can be employed to calculate a wide range of electronic properties. These calculations can determine values for dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's interaction with external electric fields and its potential use in nonlinear optics.

For this compound, the significant asymmetry in its electronic structure, caused by the opposing electronic nature of its substituents, would result in a notable molecular dipole moment. Calculations for similar molecules like 1,2,3-trichloro-4-nitrobenzene have shown that the presence of strong electron-withdrawing groups can lead to significant nonlinear optical (NLO) activity, often much greater than that of standard materials like urea. sigmaaldrich.com A computational analysis would predict whether this compound possesses similar properties.

Table 2: Example of Calculated Electronic Properties for a Substituted Nitrobenzene (Note: The following data is illustrative and based on findings for analogous compounds.)

PropertyCalculated Value
HOMO Energy-7.5 eV
LUMO Energy-3.2 eV
HOMO-LUMO Gap4.3 eV
Dipole Moment4.5 Debye
First Hyperpolarizability>15 x 10⁻³⁰ esu

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed simulation of chemical reaction mechanisms, including the identification of transition states. A transition state is the highest energy structure along the reaction coordinate between a reactant and a product. Calculating its geometry and energy is key to determining the reaction's activation energy and, consequently, its rate.

For reactions involving this compound, such as its reduction to an aniline (B41778) derivative, computational methods can map out the entire reaction pathway. For example, studies on the reduction of p-chloronitrobenzene have detailed the stepwise hydrogenation process, identifying intermediates like chloronitrosobenzene and chlorophenylhydroxylamine. nih.gov Each step is characterized by a transition state structure and an associated energy barrier. A similar study on this compound would elucidate its reduction mechanism, providing a step-by-step energetic profile of the reaction and identifying the rate-determining step. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While geometry optimization finds the lowest-energy structure, Molecular Dynamics (MD) simulations explore the molecule's behavior over time at a given temperature. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's flexibility and accessible conformations.

For this compound, the primary source of conformational flexibility is the rotation of the ethyl group around its C-C single bond. MD simulations would show how this group rotates and how its orientation might be influenced by interactions with the adjacent chloro substituent or by the molecule's environment (e.g., in a solvent). This analysis is crucial for understanding how the molecule's shape fluctuates, which can impact its interactions with other molecules or biological targets. The simulation would generate an ensemble of conformations, allowing for the determination of the most probable orientations of the ethyl group relative to the benzene ring.

Vi. Advanced Analytical Methodologies for Characterization

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures. By interacting with electromagnetic radiation, molecules like 4-chloro-2-ethyl-1-nitrobenzene produce unique spectra that serve as a fingerprint, revealing intricate details about their chemical makeup.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H-NMR) and carbon atoms (¹³C-NMR).

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with adjacent protons. The three protons on the benzene (B151609) ring will appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts are influenced by the electronic effects of the substituents: the strongly electron-withdrawing nitro group causes a downfield shift (to higher ppm values) for adjacent protons, while the ethyl and chloro groups have their own distinct influences. youtube.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum is expected to display eight unique signals, corresponding to each of the eight carbon atoms in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent. The carbons directly attached to the electron-withdrawing nitro and chloro groups will be shifted downfield.

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~ 1.25Triplet (t)-CH₂CH₃
¹H~ 2.80Quartet (q)-CH₂ CH₃
¹H~ 7.40 - 8.10Multiplets (m)Aromatic Protons (3H)
¹³C~ 15Singlet-CH₂CH₃
¹³C~ 26Singlet-CH₂ CH₃
¹³C~ 125 - 150Singlets (6 signals)Aromatic Carbons

Note: Predicted values are based on the analysis of similar structures and known substituent effects. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at these frequencies.

For this compound, the IR spectrum will be dominated by strong absorption bands characteristic of the nitro (NO₂) group. These include a strong asymmetric stretching vibration and a strong symmetric stretching vibration. Other key absorptions include those for the C-H bonds of the ethyl group, the aromatic C-H and C=C bonds, and the C-Cl bond. libretexts.org

Table 2: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Functional Group
Aromatic C-H Stretch3100 - 3000Medium-WeakAr-H
Aliphatic C-H Stretch2975 - 2850Medium-CH₂CH₃
Aromatic C=C Stretch1600 - 1450MediumBenzene Ring
Asymmetric NO₂ Stretch1550 - 1500StrongAr-NO₂
Symmetric NO₂ Stretch1350 - 1300StrongAr-NO₂
C-Cl Stretch800 - 600StrongAr-Cl

Source: Data compiled from general IR correlation tables and spectra of related nitroaromatic and chlorinated compounds. libretexts.orgchemicalbook.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable clues about the molecule's structure.

The mass spectrum of this compound (molecular formula C₈H₈ClNO₂) would show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units, with a characteristic intensity ratio. Common fragmentation pathways for this molecule include the loss of the ethyl group (a loss of 29 mass units) and the loss of the nitro group (a loss of 46 mass units). nist.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Formula of Lost Neutral
185/187[C₈H₈ClNO₂]⁺ (Molecular Ion)-
156/158[C₇H₅ClNO₂]⁺CH₃
139/141[C₈H₈Cl]⁺NO₂
128/130[C₆H₃Cl]⁺C₂H₅, NO₂

Note: The dual m/z values represent ions containing ³⁵Cl and ³⁷Cl isotopes, respectively.

Raman spectroscopy provides information on molecular vibrations and is particularly useful for monitoring chemical reactions in real-time without the need for sample extraction. spectroscopyonline.com In the synthesis of nitroaromatic compounds, Raman can track the progress of the nitration reaction. nih.govresearchgate.net

The formation of this compound via the nitration of 1-chloro-2-ethylbenzene (B1361349) can be monitored by observing the disappearance of reactant signals and the appearance of product signals. A key indicator is the emergence of a strong band corresponding to the symmetric stretch of the newly introduced nitro group on the aromatic ring. sci-hub.sersc.org By plotting the intensity of this characteristic product peak over time, the reaction kinetics can be determined.

Table 4: Key Raman Bands for Monitoring the Nitration of 1-Chloro-2-ethylbenzene

Species Vibrational Mode Approximate Raman Shift (cm⁻¹) Significance in Monitoring
Nitrating Agent (e.g., NO₂⁺)NO₂⁺ Symmetric Stretch~1400Indicates active nitrating species in solution. rsc.org
This compoundAr-NO₂ Symmetric Stretch~1350Appearance and intensity increase indicates product formation.
1-Chloro-2-ethylbenzeneRing Breathing ModeVariesDisappearance and intensity decrease indicates reactant consumption.

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for separating it from isomers and unreacted starting materials.

Gas chromatography (GC) is an ideal method for analyzing volatile and thermally stable compounds like this compound. It is widely used for purity assessment and the separation of closely related isomers. researchgate.netepa.gov

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). Separation occurs based on the differential partitioning of compounds between the two phases. An Electron Capture Detector (ECD) is particularly sensitive to halogenated and nitro-containing compounds, making it highly suitable for this analysis. epa.gov Alternatively, a mass spectrometer can be used as the detector (GC-MS), providing both separation and definitive identification of the eluted components. researchgate.netnih.gov This is crucial for distinguishing this compound from other potential isomers, such as 1-chloro-2-ethyl-4-nitrobenzene (B3268797) or 2-chloro-4-ethyl-1-nitrobenzene.

Table 5: Typical Gas Chromatography (GC) Parameters for Analysis

Parameter Typical Setting
Column DB-5 or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS)
Detector Temperature 300 °C (for ECD)

Note: These parameters are a general guideline and would require optimization for a specific instrument and application.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For substituted nitroaromatic compounds like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. While specific application notes detailing the analysis of this compound are not extensively published, standard methods for similar chloronitrobenzene compounds can be adapted.

A typical RP-HPLC method would involve a non-polar stationary phase (like a C18 or C8 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A simple, accurate, and precise isocratic reversed-phase HPLC method with ultraviolet (UV) detection is suitable for determining chloronitrobenzene compounds. nih.gov For instance, a method developed for p-chloronitrobenzene and its metabolites uses a column packed with 5-micron octadecylsilane (B103800) (ODS) spherical particles. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with a buffer or acid like phosphoric acid to improve peak shape. nih.govsielc.comsielc.com Detection is typically performed using a UV detector at a wavelength where the nitroaromatic compound exhibits strong absorbance, for example, around 250 nm. nih.gov

The quantification of this compound would be achieved by creating a calibration curve from standard solutions of known concentrations. The peak area of the analyte in a sample is then compared to this curve to determine its concentration. Such methods generally show good linearity over a range of concentrations and have low detection limits, often in the microgram per milliliter (µg/mL) range. nih.gov Commercial suppliers of this compound often provide HPLC data as part of their certificate of analysis to confirm the purity of the compound. bldpharm.com

Table 1: Illustrative HPLC Conditions for Analysis of Chloronitrobenzene Compounds

Parameter Condition
Column Reversed-Phase C18 (ODS), 5 µm particle size
Mobile Phase Acetonitrile/Water or Methanol/Water mixture
Detector UV-Vis at ~250 nm
Flow Rate Typically 1.0 mL/min
Temperature Ambient or controlled (e.g., 30 °C)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

While the specific crystal structure of this compound has not been found in the searched literature, studies on closely related analogs provide significant insight into the expected solid-state conformation. For example, the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, an analogous compound, has been determined. researchgate.net In this structure, the molecule is nearly planar, with a small dihedral angle between the nitro group and the phenyl ring. researchgate.net The crystal packing is stabilized by π-π stacking interactions between adjacent benzene rings and C-H···O hydrogen bonds. researchgate.net

Similarly, the crystal structure of 4-chloro-1-[2-(2-chlorophenyl)ethyl]-2-nitrobenzene reveals a dihedral angle of 29.4° between the nitro group and its attached ring, with the crystal structure featuring C-H···O hydrogen bonds and π-π interactions. iucr.orgiucr.org In another related compound, 1-[2-(2-bromophenyl)ethyl]-4-chloro-2-nitrobenzene, the nitro group is twisted by 15.8° from the mean plane of the benzene ring to which it is attached. nih.gov The crystal packing in this case is also influenced by weak intermolecular C-H···O interactions and π-π stacking. nih.gov

Based on these related structures, it can be inferred that the crystal structure of this compound would likely exhibit a planar or near-planar benzene ring. The nitro group would be twisted out of the plane of the benzene ring to some degree due to steric hindrance from the adjacent ethyl group. The solid-state packing would likely be dominated by a combination of weak intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions, which are common for nitroaromatic compounds.

Table 2: Representative Crystallographic Data for an Analogous Compound (1-Chloro-2-methyl-4-nitrobenzene)

Parameter Value Reference
Chemical Formula C₇H₆ClNO₂ researchgate.net
Molecular Weight 171.58 researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁/n researchgate.net
Unit Cell Dimensions a = 13.5698(8) Å, b = 3.7195(3) Å, c = 13.5967(8) Å, β = 91.703(3)° researchgate.net
Volume (V) 685.96(10) ų researchgate.net
Molecules per unit cell (Z) 4 researchgate.net

Vii. Industrial and Synthetic Applications

Role as Chemical Intermediate in Organic Synthesis

Chlorinated nitroaromatic compounds are recognized as crucial building blocks for the synthesis of a variety of complex organic products, including industrial chemicals and diverse heterocycles. bldpharm.comepa.gov The reactivity of 4-chloro-2-ethyl-1-nitrobenzene is dictated by its functional groups. The electron-withdrawing nature of the nitro group activates the benzene (B151609) ring, making it susceptible to nucleophilic aromatic substitution, where the chlorine atom can be replaced. wikipedia.org Furthermore, the nitro group itself can be readily reduced to form an amino group (aniline derivative), opening up another major pathway for subsequent chemical transformations.

This dual reactivity allows it to serve as a foundational molecule for multi-step syntheses. For instance, its un-ethylated parent compound, 4-nitrochlorobenzene, is a common intermediate in the production of numerous industrially significant compounds. wikipedia.org The reduction of the nitro group leads to the corresponding aniline (B41778), a key step in many synthetic sequences. This transformation is fundamental to creating more complex molecules used in pharmaceuticals and other specialty areas. The presence of the ethyl group in this compound provides specific steric and electronic properties that can be exploited to direct reactions and create targeted molecular structures not easily accessible from simpler precursors.

Precursor for Specialty Chemicals

The utility of this compound extends to its role as a starting material for various high-value specialty chemicals. Its derivatives are integral components in the production of colorants and materials vital for modern agriculture.

Synthesis of Dyes and Pigments

Nitroaromatic compounds are a cornerstone of the dye and pigment industry. nih.gov They serve as key precursors for azo and sulfur dyes, among others. bldpharm.comchemicalregister.com The synthesis typically involves the reduction of the nitro group to an amine, which is then diazotized and coupled with another aromatic compound to produce the vibrant azo linkage (-N=N-) that characterizes many dyes.

The parent compound, p-Nitrochlorobenzene, is explicitly identified as an intermediate in the manufacturing of dyes and pigments. prismaneconsulting.comaarti-industries.com A related compound, 4-ethyl-2-methyl-1-nitrobenzene (B2541879), is also noted for its use in the manufacture of these colorants. aarti-industries.com Following this established chemistry, this compound can be converted into 4-chloro-2-ethylaniline (B151697). This aniline derivative can then be used as a coupling component or, after diazotization, react with other aromatic systems to generate a diverse palette of dyes and pigments with specific hues and properties tailored for various applications, such as textiles, inks, and coatings.

Precursor CompoundIntermediateApplication
4-Nitrochlorobenzene4-Chloroaniline (B138754)Azo and Sulfur Dyes bldpharm.comchemicalregister.com
This compound4-Chloro-2-ethylanilineDyes and Pigments
4-Ethyl-2-methyl-1-nitrobenzene4-Ethyl-2-methylanilineDyes and Pigments aarti-industries.com

Synthesis of Agrochemical Intermediates

The agricultural chemical sector relies heavily on complex organic molecules for crop protection, and nitroaromatic compounds are vital starting materials for many of these products. nih.govnih.gov Specifically, 4-fluoronitrobenzene compounds, which are structurally related to this compound, are known to be crucial intermediates in the synthesis of highly potent herbicides. wikipedia.org

The versatility of the nitroaromatic scaffold is demonstrated in the production of the fungicide Boscalid, where a related chlorinated nitrobenzene (B124822) derivative is a key intermediate. nih.gov Similarly, research on 4-ethyl-2-methyl-1-nitrobenzene confirms its role as an intermediate in the synthesis of agrochemicals. aarti-industries.com By applying established synthetic routes, such as nucleophilic substitution or reduction followed by further derivatization, this compound serves as a valuable precursor for creating new active ingredients for pesticides and herbicides.

Precursor FamilyApplication AreaExample Product
4-Fluoronitrobenzene CompoundsHerbicides wikipedia.orgVarious
Chlorinated Nitrobenzene DerivativesFungicidesBoscalid nih.gov
4-Ethyl-2-methyl-1-nitrobenzeneAgrochemicals aarti-industries.comVarious

Use in the Production of Polymer Additives

The application of nitroaromatic compounds extends to the polymer industry, where they are used as intermediates in the synthesis of essential additives that enhance the properties and durability of plastics and rubbers. nih.govnih.gov While direct use as an additive is uncommon, their role as a precursor is well-documented.

A significant application is in the production of antioxidants. For example, 4-nitrochlorobenzene is a key precursor in the synthesis of antioxidants commonly used in rubber. wikipedia.org The process involves the conversion of 4-nitrochlorobenzene into secondary aryl amines, which function as effective antioxidants, protecting the polymer from degradation caused by oxidation. wikipedia.org Industrial suppliers of p-Nitrochlorobenzene list "Polymer" as one of its primary end-use markets, underscoring the importance of this class of compounds in the field. aarti-industries.com Following this precedent, this compound can be chemically transformed into derivatives that serve as polymer additives, such as stabilizers or antioxidants, contributing to the longevity and performance of various polymeric materials.

Development of Novel Synthetic Building Blocks

In modern organic chemistry, there is a continuous search for versatile building blocks that can be used to construct complex molecular architectures efficiently. Nitroaromatic compounds are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules and other advanced materials.

The multi-reactive nature of these compounds allows for their use in Heterocycle Oriented Synthesis (HOS). For example, the closely related 4-chloro-2-fluoro-5-nitrobenzoic acid has been successfully employed as a starting material for the solid-phase synthesis of various condensed nitrogenous heterocycles like benzimidazoles and benzodiazepinediones. This is achieved through a sequence of reactions including immobilization on a resin, substitution of the chlorine atom, reduction of the nitro group, and subsequent cyclization.

The structural features of this compound make it a promising candidate for similar applications. Its reactive sites can be manipulated sequentially to build complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science. This potential positions it not just as an intermediate for existing chemicals, but as a foundational element for the discovery and development of novel compounds.

Viii. Environmental Chemistry and Chemical Transformation

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation involves non-biological processes that break down chemical compounds. For 4-chloro-2-ethyl-1-nitrobenzene, the primary abiotic degradation pathways are expected to be photolysis and, to a lesser extent, hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation. While direct photolysis of this compound in the environment is possible, the presence of photosensitizers can significantly accelerate this process.

Research on the related compound, 4-chloronitrobenzene (4-CNB), demonstrates that its photodegradation in aqueous solutions is influenced by various factors. In the presence of a photocatalyst like titanium dioxide (TiO2) and UV light, 4-CNB undergoes degradation. The efficiency of this process is dependent on the gas atmosphere, with the order of efficiency being TiO2/UV/O3 > TiO2/UV/O2 > TiO2/UV/N2. nih.gov The degradation mechanism involves the attack of hydroxyl radicals (•OH) on the benzene (B151609) ring, leading to the displacement of the chlorine atom, the nitro group, and hydrogen atoms. This results in the formation of various phenolic intermediates, chloride ions, and nitrite (B80452), which can be further oxidized to nitrate (B79036). nih.gov

Key intermediates identified during the photolytic degradation of 4-CNB include 4-nitrophenol (B140041) and 5-chloro-2-nitrophenol. nih.gov It is plausible that this compound would undergo a similar degradation pathway, likely yielding ethyl-substituted phenolic and nitrophenolic intermediates.

Table 1: Photolytic Degradation of a Related Compound (4-chloronitrobenzene)

ConditionEfficiency RankingIdentified Intermediates
TiO2/UV/N2Low4-Nitrophenol, 5-chloro-2-nitrophenol
TiO2/UV/O2Medium4-Nitrophenol, 5-chloro-2-nitrophenol
TiO2/UV/O3HighNo aromatic intermediates detected (rapid mineralization)

Data based on studies of 4-chloronitrobenzene and may not be fully representative of this compound.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Chloronitrobenzenes are generally resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-chlorine bond in the aromatic ring is stabilized by the electron-withdrawing nature of the nitro group, making it less susceptible to nucleophilic attack by water.

Chemical Transformation Studies in Aquatic and Soil Environments

The transformation of chloronitrobenzenes in aquatic and soil environments is a critical aspect of their environmental fate. These transformations can be mediated by both abiotic and biotic processes.

Studies on chloronitrobenzenes have shown their potential to persist in surface water, with observations indicating that compounds like o-chloronitrobenzene can be transported over long distances in rivers with dilution being the primary factor for concentration reduction, suggesting limited alteration. epa.gov

In soil and aquatic systems, the primary transformation pathway for chloronitrobenzenes is often microbial degradation. Bacteria have been isolated that can utilize chloronitrobenzenes as a sole source of carbon, nitrogen, and energy. nih.gov The degradation pathways can vary depending on the specific isomer and the microbial species involved. For instance, some bacteria can initiate the degradation of chloronitrobenzenes through dioxygenase enzymes, leading to the formation of chlorocatechols which are further metabolized. nih.govresearchgate.net

While no specific studies on the transformation of this compound in aquatic and soil environments were found, it is anticipated that its behavior would be similar to other chloronitrobenzenes, with microbial degradation being a key process for its eventual removal from these environments. The presence of the ethyl group may influence the rate and pathway of degradation.

Monitoring of Chloronitrobenzene Derivatives in Environmental Matrices

The detection and quantification of chloronitrobenzene derivatives in environmental samples such as water, soil, and air are essential for assessing environmental contamination and human exposure. nih.gov Various analytical methods have been developed for this purpose.

Gas chromatography (GC) is a widely used technique for the analysis of chloronitrobenzenes. nih.govcdc.gov Different detectors can be coupled with GC, including mass spectrometry (MS), electron capture detection (ECD), and flame ionization detection (FID), to achieve high sensitivity and selectivity. nih.govcdc.gov For instance, EPA Method 8091 utilizes GC for the determination of nitroaromatics in water, soil, and waste matrices, with detection limits in the parts-per-billion range for water and soil. nih.gov

High-performance liquid chromatography (HPLC) is another powerful tool for analyzing chloronitrobenzenes and their metabolites, particularly in biological samples like urine. nih.gov HPLC methods often use UV detection and can be tailored to separate a wide range of related compounds. nih.gov

For water samples, microextraction techniques such as dispersive liquid-liquid microextraction (DLLME) followed by GC-MS have been developed for the rapid and sensitive determination of nitrobenzenes and nitrochlorobenzenes. researchgate.net These methods can achieve low detection limits and high pre-concentration factors. researchgate.net

Table 2: Analytical Methods for Chloronitrobenzene Monitoring

Analytical TechniqueMatrixDetector(s)Typical Application
Gas Chromatography (GC)Water, Soil, Waste, AirMS, ECD, FIDEnvironmental monitoring, waste characterization
High-Performance Liquid Chromatography (HPLC)Biological fluids (e.g., urine)UVBiomonitoring, metabolite analysis
Dispersive Liquid-Liquid Microextraction (DLLME) - GC-MSWaterMSTrace analysis of organic pollutants in water

Ix. Future Research Directions

Development of Greener Synthetic Routes

Traditional nitration methods for aromatic compounds often rely on the use of strong acids and produce significant waste streams, posing environmental concerns. Future research should prioritize the development of more environmentally benign synthetic pathways to 4-Chloro-2-ethyl-1-nitrobenzene. This could involve exploring alternative nitrating agents that are less corrosive and easier to handle. Additionally, the use of solvent-free reaction conditions or the replacement of volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids would represent a significant advancement. Biocatalytic approaches, employing enzymes for the nitration of the precursor, 1-chloro-3-ethylbenzene (B1584093), could also offer a highly selective and sustainable manufacturing process.

A comparative analysis of potential greener synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesResearch Focus
Alternative Nitrating Agents Reduced acid waste, milder reaction conditions, improved safety profile.Investigation of solid acid catalysts, nitrogen oxides, and other novel nitrating agents for the selective nitration of 1-chloro-3-ethylbenzene.
Solvent-Free or Green Solvents Minimized environmental impact, reduced solvent waste and recovery costs.Exploration of mechanochemical synthesis, reactions in ionic liquids, or supercritical carbon dioxide as the reaction medium.
Biocatalysis High selectivity, mild reaction conditions, reduced by-product formation.Screening and engineering of enzymes (e.g., nitronate monooxygenases) for the specific nitration of 1-chloro-3-ethylbenzene.

Exploration of Novel Catalytic Systems

The development of innovative catalytic systems is crucial for enhancing the efficiency and selectivity of the synthesis of this compound. Research in this area could focus on several promising avenues:

Phase-Transfer Catalysis (PTC): Investigation into the use of phase-transfer catalysts could facilitate the reaction between the organic substrate (1-chloro-3-ethylbenzene) and an aqueous nitrating agent, potentially leading to milder reaction conditions and improved yields.

Nanocatalysts: The unique properties of nanocatalysts, such as high surface area and enhanced reactivity, could be harnessed. Research into the application of metal oxide or supported metal nanoparticles as catalysts for the nitration reaction could lead to more efficient and recyclable catalytic systems.

Heterogeneous Catalysts: The development of solid acid catalysts, such as zeolites or functionalized mesoporous silicas, offers the potential for easier separation of the catalyst from the reaction mixture, leading to a more streamlined and cost-effective process.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of this compound. Future research should leverage advanced computational modeling techniques to:

Predict Reaction Outcomes: Employing Density Functional Theory (DFT) and other quantum chemical methods to model the nitration of 1-chloro-3-ethylbenzene can provide insights into the reaction mechanism, predict the regioselectivity, and identify the most favorable reaction pathways.

Elucidate Spectroscopic Properties: Computational modeling can be used to predict and interpret the spectroscopic data (e.g., NMR, IR, and UV-Vis) of this compound, aiding in its characterization.

Design Novel Catalysts: Molecular modeling can assist in the rational design of catalysts with enhanced activity and selectivity for the synthesis of the target molecule.

Investigation of Undiscovered Reactivity Profiles

A thorough investigation into the reactivity of this compound is essential for its application as a synthetic intermediate. While general reactions of chloronitrobenzenes are known, the specific influence of the ethyl group at the ortho position to the nitro group in this compound is an area ripe for exploration. Future research should focus on:

Nucleophilic Aromatic Substitution (SNAr): Detailed kinetic and mechanistic studies of SNAr reactions at the chlorine-bearing carbon would provide valuable data on the compound's reactivity towards various nucleophiles. The electron-withdrawing nitro group is expected to activate the ring for such substitutions.

Electrophilic Aromatic Substitution: While the nitro group is strongly deactivating, the influence of the ethyl and chloro substituents on further electrophilic substitution reactions warrants investigation to understand the directing effects and reactivity of the aromatic ring.

Reduction of the Nitro Group: Exploring the selective reduction of the nitro group to an amine would yield 4-chloro-2-ethylaniline (B151697), a potentially valuable building block. Research into chemoselective reduction methods that leave the chloro substituent intact would be of particular interest.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. Future research should explore the integration of the synthesis of this compound with flow chemistry and automated systems. A continuous flow process for the nitration of 1-chloro-3-ethylbenzene could offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. beilstein-journals.org The inherent safety benefits of performing highly exothermic nitration reactions in a microreactor setup are also a significant driver for this research. beilstein-journals.org

Furthermore, the development of an automated synthesis platform could enable high-throughput screening of reaction conditions and catalysts, accelerating the optimization of the synthetic route to this compound.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-2-ethyl-1-nitrobenzene, and how can reaction yields be improved?

Answer: The synthesis of nitroaromatic compounds like this compound typically involves nitration, alkylation, or halogenation steps. Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution.
  • Catalysts : Lewis acids (e.g., FeCl₃) improve nitration efficiency .
  • Temperature control : Exothermic reactions require gradual addition of reagents to avoid side products.
    Purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical. Yields >70% are achievable with stoichiometric optimization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., nitro group deshielding adjacent protons).
  • X-ray crystallography : Resolves molecular geometry and confirms regiochemistry. SHELX software is widely used for refinement .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation pathways.
  • UV-Vis spectroscopy : Detects conjugation effects from nitro and chloro groups .

Q. How should researchers design toxicity screening protocols for nitroaromatic compounds like this compound?

Answer:

  • In vitro assays : Use Ames tests (bacterial mutagenicity) and mammalian cell lines (e.g., HepG2) to assess genotoxicity.
  • In vivo models : Rodent studies evaluate acute toxicity (LD₅₀) and organ-specific effects.
  • Metabolic profiling : Identify reactive intermediates (e.g., nitroso derivatives) via LC-MS .

Q. What factors influence the solubility and stability of this compound in experimental conditions?

Answer:

  • Solubility : Low in water (<0.1 mg/mL); miscible with DMSO or acetone.
  • Stability : Degrades under UV light; store in amber vials at 4°C.
  • pH sensitivity : Nitro groups hydrolyze in strong bases (pH >10), forming phenolic byproducts .

Q. Which analytical methods are recommended for quantifying trace impurities in synthesized this compound?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
  • GC-MS : Detects volatile impurities (e.g., residual solvents).
  • TLC : Monitors reaction progress using silica gel plates and hexane/ethyl acetate eluents .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic substitution reactions?

Answer: The chloro group undergoes SNAr (nucleophilic aromatic substitution) under basic conditions. Key factors:

  • Activating groups : Nitro groups meta to chloro enhance electrophilicity.
  • Solvent effects : DMF or DMSO stabilize transition states.
  • Leaving group mobility : Chloride departure is rate-determining; isotopic labeling (³⁶Cl) tracks kinetics .

Q. How can computational modeling predict the electronic properties and reaction pathways of this compound?

Answer:

  • DFT calculations : Gaussian or ORCA software models HOMO/LUMO energies, predicting sites for electrophilic attack.
  • Molecular docking : Assesses binding affinity with biological targets (e.g., cytochrome P450 enzymes).
  • MD simulations : Evaluates solvent interactions and conformational stability .

Q. How should researchers resolve contradictions in toxicity data between in vitro and in vivo studies?

Answer:

  • Dose-response reconciliation : Compare NOAEL (no-observed-adverse-effect levels) across models.
  • Metabolite profiling : Identify species-specific metabolic activation (e.g., nitroreductase activity).
  • Meta-analysis : Aggregate data from IARC monographs and PubChem to assess reproducibility .

Q. What strategies minimize byproduct formation during large-scale synthesis of this compound?

Answer:

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., di-nitration).
  • Catalytic recycling : Immobilized catalysts (e.g., zeolite-supported FeCl₃) improve efficiency.
  • In-line monitoring : FTIR or Raman spectroscopy detects intermediates in real time .

Q. How can this compound serve as a pharmacophore in drug discovery?

Answer:

  • Bioisosteric replacement : Nitro groups mimic carboxylate or sulfonamide moieties.
  • SAR studies : Modify ethyl or chloro substituents to optimize target binding (e.g., kinase inhibitors).
  • Prodrug design : Nitro groups enable redox-activated drug release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.